1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride
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Description
The compound is a derivative of adamantane, a type of diamondoid, and benzodiazole, a type of heterocyclic aromatic compound . Adamantane derivatives are known for their unique chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely involve an adamantane core, which is a cage-like structure composed of three cyclohexane rings and one cyclopentane ring. Attached to this core would be a benzodiazole group and a chloromethyl group .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
1-(adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride, and its related derivatives, have been found to exhibit significant antimicrobial and anti-proliferative activities. These compounds display broad-spectrum antibacterial activities and good activity against the yeast-like pathogenic fungus Candida albicans. Additionally, some derivatives have shown generalized anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019).
Noncovalent Interactions in Drug Design
The compound's derivatives are studied for their noncovalent interactions using crystallographic and Quantum Theory of Atoms-in-Molecules (QTAIM) analysis. Understanding these interactions is crucial for optimizing drug design, particularly for molecules with adamantane structures (El-Emam et al., 2020).
Inhibition of Heme Oxygenase-1
Derivatives of this compound have been found to inhibit heme oxygenase-1, an enzyme involved in heme metabolism. Understanding the inhibition mechanism is relevant for the development of therapeutic agents for diseases related to heme metabolism (Rahman et al., 2008).
Synthesis and Properties of Derivatives
The synthesis and properties of various derivatives, including those with urea and pyrazole structures, have been explored. These studies contribute to the development of new compounds with potential biological activities (D’yachenko et al., 2019).
Antioxidant and Anti-Inflammatory Activities
Adamantyl-based compounds, including derivatives of this compound, exhibit strong antioxidant activities and some compounds have shown good anti-inflammatory activities. This makes them valuable in the treatment of neurological conditions and type-2 diabetes (Kumar et al., 2015).
properties
IUPAC Name |
1-(1-adamantyl)-2-(chloromethyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c19-11-17-20-15-3-1-2-4-16(15)21(17)18-8-12-5-13(9-18)7-14(6-12)10-18;/h1-4,12-14H,5-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLSPPIIKLWIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5N=C4CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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